

Physical and Chemical Properties of Linolenamide: A Technical Guide

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Compound of Interest

Compound Name: (9Z,12Z,15Z)-9,12,15-Octadecatrienamamide
CAS No.: 79356-91-5
Cat. No.: B1240705

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Executive Summary

Linolenamide (CAS: 3399-63-9), the primary amide derivative of alpha-linolenic acid (C18:3 n-3), represents a critical node in the study of bioactive lipids.[1] Unlike its more widely utilized analogs—Oleamide (C18:[1]1) and Erucamide (C22:1)—which dominate industrial slip agent applications, Linolenamide is primarily investigated for its role as a Primary Fatty Acid Amide (PFAM) in biological signaling.[1] It functions as an endogenous lipid mediator, exhibiting activity within the endocannabinoid system via the "entourage effect" and direct modulation of ion channels. This guide provides a rigorous examination of its physiochemical architecture, synthesis protocols, and biological interface.

Molecular Architecture & Physiochemical Profile[1]

Linolenamide is characterized by a hydrophobic 18-carbon tail containing three cis-double bonds at positions 9, 12, and 15, terminated by a polar primary amide group.[1] This amphiphilic structure dictates its solubility profile and interaction with membrane-bound proteins like Fatty Acid Amide Hydrolase (FAAH).[1]

Key Physical Data

The following data consolidates experimental and predicted values essential for analytical characterization.

Property	Value / Description	Notes
IUPAC Name	(9Z,12Z,15Z)-octadeca-9,12,15-trienamide	Specific to the alpha-isomer.[1]
CAS Number	3399-63-9	Distinct from Linoleamide (3999-01-7).[1]
Molecular Formula	C ₁₈ H ₃₁ NO	High degree of unsaturation.[1]
Molecular Weight	277.45 g/mol	Monoisotopic mass: ~277.24 Da.[1]
Physical State	Soft Solid / Viscous Liquid	MP is significantly lower than Oleamide (70°C) due to cis-kinks disrupting packing.[1]
Solubility (Organic)	Soluble in DMSO (>14 mg/mL), Ethanol (>20 mg/mL), DMF	Lipophilic tail drives solubility.
Solubility (Aqueous)	Insoluble (<50 µg/mL in PBS)	Requires cyclodextrin or BSA carriers for bio-assays.[1]
Stability	High Oxidation Susceptibility	Three bis-allylic positions make it prone to rapid autoxidation.[1]

Electronic & Structural Properties

The three cis double bonds introduce rigid "kinks" in the hydrocarbon chain, preventing the tight crystalline packing observed in Stearamide (C18:0). This results in a lower melting point and increased membrane fluidity when incorporated into lipid bilayers.[1] The primary amide headgroup (-CONH₂) acts as a hydrogen bond donor and acceptor, critical for binding to the Serine-Lysine-Serine catalytic triad of FAAH.[1]

Synthesis & Purification Protocols

To ensure high purity for biological screening, a self-validating synthesis protocol is required.^[1] Direct ammonolysis of esters is often too slow or incomplete for polyunsaturated substrates.^[1] The Acid Chloride Method is preferred for its quantitative conversion and mild conditions, minimizing isomerization.

Protocol: Acid Chloride Amidation

Objective: Synthesize Linolenamide from Alpha-Linolenic Acid (ALA) with >98% purity.

Reagents:

- Alpha-Linolenic Acid (ALA) (>99% pure)^[1]
- Oxalyl Chloride (2.0 equiv) or Thionyl Chloride^[1]
- Ammonia (0.5 M in Dioxane or excess gas)^[1]
- Dichloromethane (DCM), anhydrous
- Catalytic DMF^[1]

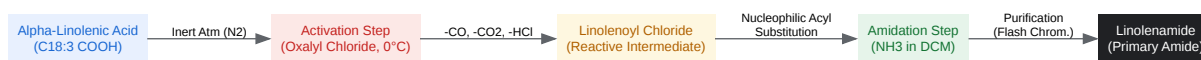
Workflow:

- Activation: Dissolve ALA in anhydrous DCM under Nitrogen (N₂). Add catalytic DMF.^[1] Dropwise add Oxalyl Chloride at 0°C. Causality: Low temperature prevents double bond migration; Oxalyl chloride generates gaseous byproducts (CO, CO₂), simplifying purification.
- Formation: Stir for 2 hours at room temperature. Evaporate solvent/excess reagent under vacuum to isolate Linolenoyl Chloride.^[1]
- Amidation: Re-dissolve acid chloride in DCM. Cool to 0°C. Slowly add excess Ammonia (gas or solution).^[1] Validation: A white precipitate (Ammonium Chloride) will form immediately, confirming reaction progress.^[1]
- Work-up: Filter off NH₄Cl. Wash filtrate with saturated NaHCO₃ (removes unreacted acid) and Brine.^[1] Dry over Na₂SO₄.^{[1][2][3]}

- Purification: Flash Chromatography (Hexane:Ethyl Acetate 80:20).[1]

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation and critical control points.



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Caption: Step-wise chemical synthesis of Linolenamide via acid chloride intermediate.

Stability & Degradation Kinetics

Linolenamide contains three bis-allylic methylene groups (positions 11 and 14).[1] These sites have low bond dissociation energies (~75 kcal/mol), making them prime targets for hydrogen abstraction by free radicals.[1]

- Oxidation Mechanism: Abstraction of H• leads to a pentadienyl radical, which reacts with O₂ to form hydroperoxides. These degrade into aldehydes (e.g., propanal, malondialdehyde), destroying the molecule's biological efficacy.
- Storage Protocol:
 - Temperature: -20°C or -80°C.
 - Atmosphere: Argon overlay is mandatory.[1]
 - Solvent: Store as a solid or in degassed ethanol.[1] Avoid DMSO for long-term storage as it can be hygroscopic and promote hydrolysis.[1]

Biological Interface & Pharmacology

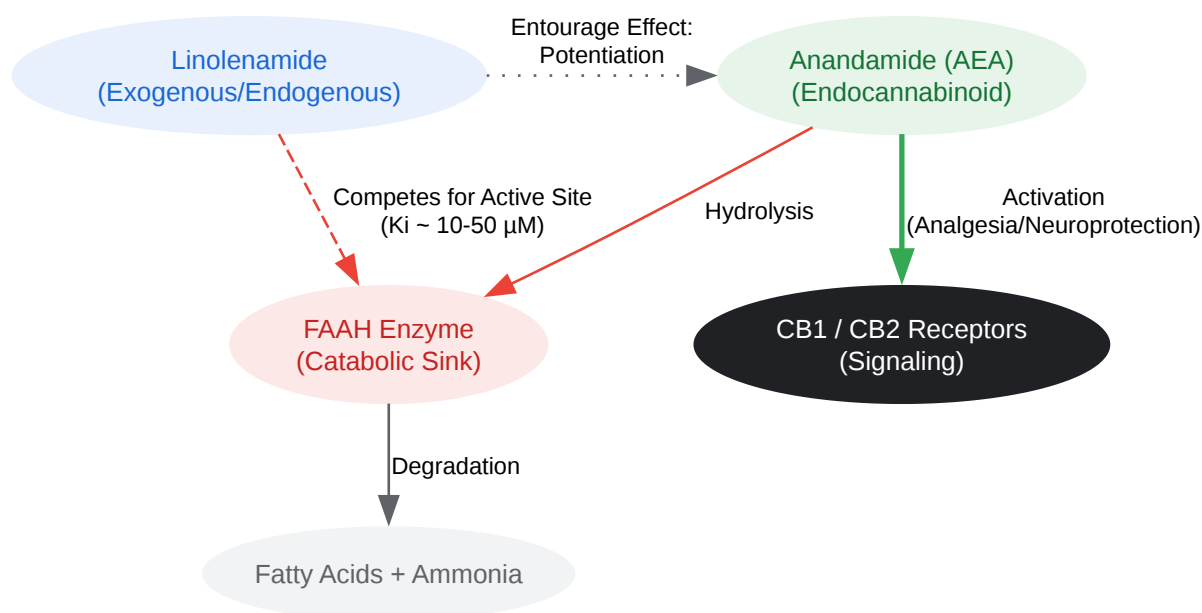
Linolenamide is a bioactive lipid that intersects with the endocannabinoid system (ECS), although it does not bind centrally to CB1/CB2 receptors with high affinity. Its primary pharmacological value lies in the "Entourage Effect."

Mechanism of Action

- **FAAH Substrate:** Linolenamide is structurally similar to Anandamide (AEA).[1] It acts as a competing substrate for Fatty Acid Amide Hydrolase (FAAH).[1]
- **Inhibition:** By occupying the FAAH active site, Linolenamide slows the hydrolysis of endogenous Anandamide.
- **Result:** Elevated local concentrations of Anandamide, prolonging cannabinoid signaling without direct receptor agonism.[1]

Signaling Pathway Diagram

The diagram below maps the competitive interaction between Linolenamide and Anandamide at the FAAH interface.



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Caption: Linolenamide inhibits FAAH hydrolysis, potentiating Anandamide signaling via the Entourage Effect.[4][5][6][7][8]

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